1-(tert-butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, and stability under various conditions.Scientific Research Applications
Enzyme Inhibition
1-(tert-butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea derivatives have been explored for their inhibitory activity against specific enzymes. For instance, compounds with similar structures have been evaluated for their potential to inhibit p38α mitogen-activated protein kinase (MAPK), a key enzyme involved in inflammatory processes and cellular stress responses. The structure-based design led to the identification of potent inhibitors, highlighting the compound's relevance in therapeutic research aimed at inflammatory diseases (Matthäus Getlik et al., 2012).
Synthetic Methodologies
Research has also focused on the synthetic applications of 1-(tert-butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea derivatives. For example, one-pot synthesis methods involving urea catalysts have been developed to create highly functionalized pyrazole derivatives. These methodologies offer advantages such as good yields, simple work-up procedures, and environmentally friendly by-products, contributing to the field of green chemistry (Wenbo Li et al., 2017).
Potential Therapeutic Applications
The structural features of 1-(tert-butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea derivatives make them candidates for drug development, particularly in the context of anticancer and antimicrobial therapies. For instance, certain derivatives have been synthesized and evaluated for their cytotoxic properties against tumor cell lines, providing insights into their potential as anticancer agents (M. E. Kodadi et al., 2007).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions when handling it.
Future Directions
This involves speculating on potential future research directions, such as new synthetic methods, applications, or theoretical studies.
Please consult with a professional chemist or a reliable scientific database for more specific and detailed information. It’s always important to handle chemicals safely and responsibly.
properties
IUPAC Name |
1-tert-butyl-3-[2-(1,5-dimethylpyrazol-3-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O/c1-9-8-10(15-16(9)5)6-7-13-11(17)14-12(2,3)4/h8H,6-7H2,1-5H3,(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWRUDRETMIVTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea |
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